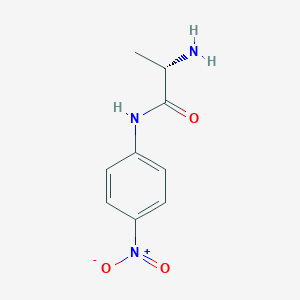

L-Alanine 4-nitroanilide

Description

Overview of L-Alanine 4-nitroanilide as a Research Reagent

This compound, also known as L-Alanine-p-nitroanilide (H-Ala-pNA), is a chemical compound that serves as a substrate for a range of proteolytic enzymes. chemimpex.com Its structure consists of the amino acid L-alanine connected to a 4-nitroaniline (B120555) group via an amide bond. This design is central to its function as a chromogenic substrate. In its intact form, the compound is colorless. However, upon enzymatic hydrolysis of the amide bond, it releases L-alanine and the chromophore 4-nitroaniline. gbiosciences.com The liberated 4-nitroaniline imparts a yellow color to the solution, and the intensity of this color, which can be quantified by measuring its absorbance at a specific wavelength (typically around 405 nm), is directly proportional to the enzymatic activity. d-nb.info

This simple yet effective principle underpins its widespread use in various enzyme assays. The hydrochloride salt of this compound is often used in research due to its solubility and stability. chemimpex.com

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Synonyms | Ala-4-nitroanilide, Alanine-p-nitroanilide | L-Ala-pNA·HCl, H-Ala-pNA |

| CAS Number | 1668-13-9 nih.gov | 31796-55-1 chemimpex.com |

| Molecular Formula | C₉H₁₁N₃O₃ nih.gov | C₉H₁₁N₃O₃·HCl chemimpex.com |

| Molecular Weight | 209.20 g/mol nih.gov | 245.66 g/mol sigmaaldrich.com |

| Appearance | - | Light yellowish powder chemimpex.com |

| Melting Point | - | 181 - 186 °C chemimpex.com |

| Solubility | - | Water: 50 mg/mL |

| Storage Temperature | - | −20°C |

Historical Context of its Application in Enzymology

The use of synthetic substrates like this compound in enzymology dates back to the mid-20th century, a period marked by significant advancements in the development of chromogenic and fluorogenic reagents. These new tools revolutionized the study of enzymes by providing simple and sensitive methods for assaying their activity.

This compound became particularly important for the study of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. A key enzyme in this context is Alanine (B10760859) Aminopeptidase (B13392206) (AAP). The substrate's specificity for this and related enzymes allowed researchers to investigate their roles in various biological processes. For instance, it was discovered that significant L-alanine aminopeptidase activity is localized in the cell envelope of Gram-negative bacteria. gbiosciences.comthomassci.com This led to the development of rapid tests using this compound to differentiate between Gram-positive and Gram-negative bacteria, a crucial step in clinical microbiology. thomassci.com The enzymatic reaction produces a yellow color in the bacterial suspension, indicating the presence of the enzyme and thus a Gram-negative organism. gbiosciences.com

Table 2: Enzymes Commonly Assayed with this compound

| Enzyme | Function | Research Area |

|---|---|---|

| Alanine Aminopeptidase (AAP) | Cleaves L-alanine from peptide chains. | Clinical diagnostics, microbiology. chemimpex.com |

| L-alanine aminopeptidase | Cleavage of L-alanine from peptides. gbiosciences.com | Bacterial identification. gbiosciences.comthomassci.com |

| Trypsin and Trypsin-like proteases | While less specific, some activity can be detected, though other substrates like N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride are preferred. | General protease studies. |

Current Significance in Modern Biochemical and Biomedical Studies

This compound continues to be a vital reagent in contemporary research, with its applications extending into various fields of biochemistry and biomedicine. chemimpex.com Its utility in high-throughput screening (HTS) for drug discovery is a significant area of its modern application. For example, it has been used to screen for inhibitors of enzymes like VanX, which is involved in vancomycin (B549263) resistance.

Furthermore, automated assays using this substrate have been developed for clinical diagnostics, such as measuring alanine aminopeptidase activity in urine, which can be an indicator of renal health. d-nb.info These automated methods offer high correlation with manual assays, demonstrating their reliability for large-scale clinical and toxicological studies.

In the field of biotechnology, this compound is employed in the synthesis of peptide-based compounds and biomaterials. chemimpex.com It also serves as a model compound for investigating amino acid derivatives, providing valuable insights into protein interactions and enzyme mechanisms. chemimpex.com The compound's application in reverse-phase high-performance liquid chromatography (HPLC) aids in the quantification of amino acid derivatives.

Table 3: Modern Research Applications of this compound

| Application Area | Specific Use | Research Finding/Significance |

|---|---|---|

| Drug Discovery | High-throughput screening for enzyme inhibitors. | Used to identify inhibitors of VanX, an enzyme associated with antibiotic resistance. |

| Clinical Diagnostics | Automated measurement of urinary alanine aminopeptidase (AAP) activity. | Provides a reliable method for toxicological studies and monitoring kidney function. d-nb.info |

| Microbiology | Differentiation of Gram-negative from Gram-positive bacteria. thomassci.com | Test strips containing the substrate provide a rapid colorimetric test for bacterial identification. thomassci.com |

| Biotechnology | Synthesis of peptide-based compounds and biomaterials. chemimpex.com | Contributes to the development of novel biomaterials. chemimpex.com |

| Analytical Chemistry | Used in chromatographic techniques like HPLC. chemimpex.com | Facilitates the separation and identification of amino acids and peptides. chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUDSMGEYRNNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168186 | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-13-9 | |

| Record name | Alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthesis and Chemical Modification Strategies for L Alanine 4 Nitroanilide

Chemical Synthesis Methodologies for L-Alanine 4-nitroanilide

The synthesis of this compound, a chromogenic substrate pivotal in enzyme assays, presents a chemical challenge primarily due to the low nucleophilicity of the aromatic amino group in p-nitroaniline. This is further compounded by the electron-withdrawing nature of the nitro group at the para position, which deactivates the amino group, making direct acylation difficult. beilstein-journals.org Consequently, various synthetic strategies have been developed to overcome these hurdles and achieve satisfactory yields.

DCC Coupling Methodologies for p-Nitroanilide Derivatives

The use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is a common approach in peptide synthesis. google.comresearchgate.net In the context of this compound synthesis, DCC facilitates the coupling of L-alanine with 4-nitroaniline (B120555). The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere to prevent hydrolysis. The process involves the activation of the carboxyl group of L-alanine by DCC, followed by nucleophilic attack from the amino group of p-nitroaniline.

However, the low basicity of p-nitroaniline's amino group can make the coupling reaction with the DCC-activated carboxyl group of arginine challenging, often necessitating extended reaction times of up to 11 hours and resulting in lower product yields. google.com Despite these limitations, the DCC method remains a widely used technique in the synthesis of various p-nitroanilide derivatives. beilstein-journals.orggoogle.comnih.gov

Table 1: Optimization of Carbodiimide-Mediated Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | DCM | THF |

| Temperature (°C) | 0 | 25 | 0 |

| Yield (%) | 72 | 58 | 65 |

| Purity (HPLC, %) | 98.5 | 95.2 | 97.1 |

This table is based on data presented in a study on the optimization of carbodiimide-mediated synthesis.

Phospho Azo Methodologies for p-Nitroanilide Derivatives

To address the low reactivity of p-nitroaniline, the phospho azo method was developed. This technique has been reinvestigated for the synthesis of p-nitroanilides of t-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protected amino acids. oup.com Phosphorus oxychloride has been described as a condensing agent in this method, which has been shown to be free of racemization when using amino acid derivatives of the urethane (B1682113) type. researchgate.net This method generally provides high to excellent yields. researchgate.net Another variation, the phosphazo method using phosphorus trichloride, has also been developed to improve acylation yields, although it is primarily applicable to amino acids protected with acid-resistant groups like Cbz and Pht. beilstein-journals.org

Other Established and Novel Synthetic Routes

Several other methods have been established to synthesize aminoacyl-p-nitroanilides. The mixed anhydride (B1165640) method , for instance, employs chloroformates like isobutyl chloroformate to generate a reactive mixed anhydride intermediate of the N-protected amino acid, which then reacts with p-nitroaniline. google.com This approach can achieve yields of 80-85% under optimized conditions.

More recently, a novel high-yield synthesis has been developed involving the in situ formation of a selenocarboxylate intermediate of a protected amino acid, followed by a non-nucleophilic amidation with an azide. beilstein-journals.orgresearchgate.net This method is compatible with common protecting groups used in peptide chemistry and has been successfully applied to the synthesis of dipeptide conjugates, demonstrating its broad applicability. beilstein-journals.orgresearchgate.net

Enzymatic synthesis offers a greener alternative, utilizing enzymes like thermolysin to catalyze the amide bond formation between an L-alanine ester and 4-nitroaniline in aqueous-organic biphasic systems. While this method avoids harsh reagents, it requires precise control over experimental conditions such as pH.

Synthesis of Acyl-L-Alanine 4-nitroanilide Derivatives

N-Acetylation of this compound

N-Acetyl-L-alanine 4-nitroanilide is a derivative of this compound where the N-terminus is modified with an acetyl group. This modification alters its substrate specificity, making it a useful tool in peptide synthesis and for studying enzyme specificity. chemimpex.com The synthesis of this compound involves the acetylation of the primary amino group of this compound. This compound is a valuable substrate in various biochemical assays, particularly for proteases. chemimpex.comchemimpex.com

Table 2: Properties of N-Acetyl-L-alanine 4-nitroanilide

| Property | Value |

|---|---|

| CAS Number | 35978-75-7 biosynth.comcymitquimica.com |

| Molecular Formula | C₁₁H₁₃N₃O₄ biosynth.comcymitquimica.com |

| Molecular Weight | 251.24 g/mol biosynth.comcymitquimica.com |

| Appearance | Off-White Powder cymitquimica.com |

| Purity | ≥95% - 99% cymitquimica.comcarlroth.com |

| Melting Point | 205 °C biosynth.com |

Data sourced from various chemical suppliers and databases. biosynth.comcymitquimica.comcarlroth.com

Synthesis of N-Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide

N-Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide (Suc-Ala-Ala-Ala-pNA) is a specific chromogenic substrate for elastase. Its synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. This is followed by the introduction of the N-terminal succinyl group and subsequent cleavage from the resin and purification. smolecule.com The development of this synthetic substrate was crucial for enabling sensitive and reproducible kinetic analyses of elastase activity.

Table 3: Chemical Identity of N-Succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide

| Property | Value |

|---|---|

| CAS Number | 52299-14-6 |

| Molecular Formula | C₁₉H₂₅N₅O₈ |

| Molecular Weight | 451.43 g/mol |

| Synonyms | Suc-Ala₃-pNA, STANA, Suc-AAA-pNA |

This information is based on data from biochemical suppliers.

Derivatization for Enhanced Functionality and Specificity

This compound serves as a versatile scaffold for chemical modification, enabling the development of sophisticated tools for biochemical and biomedical research. Strategies for its derivatization are primarily focused on enhancing its functionality as a substrate for specific enzymes and introducing novel control mechanisms, such as optical switching. These modifications allow for the creation of highly specific peptide conjugates for protease activity studies and the development of photoswitchable compounds for controlling biological processes with light.

Strategies for Incorporating this compound into Peptide Conjugates

The incorporation of this compound into peptide chains is a key strategy for creating chromogenic substrates tailored for specific proteases. The synthesis of these peptide p-nitroanilides, however, presents challenges primarily due to the low nucleophilicity of the amino group of p-nitroaniline, a consequence of the electron-withdrawing nature of the nitro group. nih.gov To overcome this, several chemical and enzymatic strategies have been developed.

Chemical Synthesis Strategies:

Chemical methods for peptide bond formation are widely used, though they often require specific coupling agents and reaction conditions to be effective.

Carbodiimide-Mediated Coupling: This method utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). The reaction typically involves dissolving the N-protected amino acid (in this case, a peptide) and this compound in an anhydrous solvent, followed by the addition of the coupling agent.

Mixed Anhydride Method: This approach involves the reaction of an N-protected peptide with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine to form a reactive mixed anhydride. This intermediate then readily reacts with this compound.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers a streamlined approach for building peptide chains. However, direct coupling of the C-terminal amino acid to p-nitroaniline on a solid support is inefficient. To address this, specialized linkers and resins have been developed. One strategy employs an aryl hydrazine (B178648) resin, where the peptide is assembled on the resin and then cleaved by p-nitroaniline after mild oxidation of the hydrazide to a reactive acyl diazene. researchgate.netosti.gov Another approach utilizes pre-loaded resins, such as a Wang or Rink Amide resin conjugated with a p-nitroaniline analog like 5-amino-2-nitrobenzoic acid, to facilitate the synthesis. nih.gov

Enzymatic Synthesis Strategies:

Enzymatic methods provide a milder and often more specific alternative to chemical synthesis. These strategies leverage the catalytic activity of proteases in reverse, promoting peptide bond formation rather than cleavage.

Trypsin-Catalyzed Synthesis: Trypsin, a serine protease, can be used to catalyze the coupling of an acyl donor (an N-protected amino acid or peptide ester) to an acyl acceptor, such as this compound. nih.govscilit.com The reaction conditions, including the choice of organic co-solvent and pH, are critical for optimizing the yield of the desired peptide conjugate. pharm.or.jp For instance, studies have shown that using dimethyl sulfoxide (B87167) (DMSO) as a co-solvent can lead to higher coupling yields compared to other organic solvents. pharm.or.jp

Other Proteases: Besides trypsin, other proteases like those from Bacillus subtilis and Streptomyces griseus have also been employed for the synthesis of acyl-peptides ending in a p-nitroanilide group. nih.govnih.gov Thermolysin has also been used to couple L-alanine methyl ester to 4-nitroaniline.

| Synthesis Strategy | Key Reagents/Enzymes | Typical Reaction Conditions | Advantages | Challenges |

| Carbodiimide Coupling | EDC, DCC | Anhydrous organic solvent (e.g., DMF, DCM), 0–5°C | Well-established method | Low nucleophilicity of p-nitroaniline can lead to low yields |

| Mixed Anhydride | Isobutyl chloroformate, triethylamine | -10°C to room temperature | Can achieve high yields (80-85%) | Requires careful control of temperature |

| Solid-Phase Synthesis | Aryl hydrazine resin, NBS, pyridine (B92270) researchgate.netosti.gov | Standard Fmoc-SPPS protocols followed by oxidation and cleavage researchgate.netosti.gov | Efficient for longer peptides, simplifies purification | Requires specialized resins and linkers nih.govmdpi.com |

| Enzymatic Synthesis | Trypsin, Thermolysin, Bacillus subtilis protease nih.govnih.gov | Aqueous-organic biphasic systems, controlled pH (e.g., 6.5-7.5) | High specificity, mild reaction conditions | Enzyme stability and activity can be limiting factors |

Optical Control through Azologization in this compound-Based Compounds

A cutting-edge application of derivatizing this compound involves the incorporation of photoswitchable moieties, a process known as azologization. This strategy allows for the optical control of biological processes by using light to modulate the activity of a target molecule. Azologization typically involves replacing a part of a bioactive molecule with an azobenzene (B91143) group, which can isomerize between a trans and a cis configuration upon irradiation with specific wavelengths of light.

A notable example of this is the development of a photoswitchable inhibitor for Leukotriene A4 hydrolase (LTA4H), an enzyme with both epoxide hydrolase and aminopeptidase (B13392206) activity. nih.govnih.gov The aminopeptidase activity of LTA4H can be assayed using this compound as a substrate, where the enzymatic cleavage releases the chromogenic product p-nitroaniline. nih.govnih.gov

In this research, a photoswitchable molecule, termed "LTA4H-Photoswitch," was synthesized based on the principle of azologization. nih.govnih.gov This compound was designed to inhibit the aminopeptidase activity of LTA4H in a light-dependent manner. The study demonstrated that the different isomers of the LTA4H-Photoswitch have varying inhibitory effects on the enzyme's ability to cleave this compound.

The experimental setup to demonstrate this optical control is as follows:

| Component | Description |

| Enzyme | Recombinant LTA4H nih.gov |

| Substrate | This compound (1 mM) nih.gov |

| Photoswitchable Inhibitor | LTA4H-Photoswitch |

| Assay Principle | The rate of this compound cleavage is monitored by measuring the absorbance of the product, p-nitroaniline, at 410 nm. nih.govnih.gov |

| Optical Control | The LTA4H-Photoswitch is converted to its cis isomer by irradiation with 365 nm light. Subsequent irradiation with 460 nm light converts it back to the trans isomer. nih.govnih.gov |

The results of such experiments show that the rate of p-nitroaniline formation, and thus the enzymatic activity of LTA4H, can be modulated by switching the isomeric state of the azolog inhibitor with light. nih.govnih.gov This demonstrates a powerful strategy for controlling enzyme activity with high spatiotemporal precision, where this compound serves as a crucial reporter of the enzymatic process.

Iii. Enzymatic Assays Utilizing L Alanine 4 Nitroanilide

L-Alanine 4-nitroanilide as a Substrate for Proteases and Peptidaseschemimpex.comgbiosciences.comsigmaaldrich.com

This compound serves as a key reagent for studying proteases and peptidases, facilitating the measurement of their enzymatic activity. chemimpex.comgbiosciences.com Its structural characteristics allow it to be recognized and cleaved by specific enzymes, making it a valuable tool in both research and clinical diagnostics.

This compound is instrumental in the detection of proteolytic activity. The fundamental principle involves the enzymatic hydrolysis of the amide bond linking L-alanine to 4-nitroaniline (B120555). This reaction liberates the chromophore 4-nitroaniline, which imparts a yellow color that can be measured, typically at a wavelength of 405 nm. This colorimetric change provides a direct and quantifiable measure of enzyme activity. cymitquimica.com The specificity of the substrate for certain enzymes, such as alanine (B10760859) aminopeptidase (B13392206), allows for the targeted detection of their activity in various biological samples. gbiosciences.com

The use of this compound as a chromogenic substrate is a cornerstone for monitoring enzyme kinetics. chemimpex.com The release of 4-nitroaniline allows for the continuous spectrophotometric monitoring of the enzymatic reaction, providing real-time data on the rate of substrate hydrolysis. nih.gov This enables researchers to determine key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are essential for characterizing enzyme function and inhibition. The relationship between substrate concentration and reaction rate can be plotted to understand the enzyme's catalytic efficiency and its affinity for the substrate. d-nb.info

This compound is particularly noted for its high specificity as a substrate for alanine aminopeptidase (AAP). sigmaaldrich.commedchemexpress.comchimmed.ru This enzyme specifically cleaves L-alanine residues from the N-terminus of peptides. gbiosciences.com The high rate of hydrolysis and good solubility of this compound make it a preferred substrate for AAP activity assays. sigmaaldrich.comchimmed.ru This specificity is crucial for applications such as the differentiation of gram-negative bacteria, which exhibit significant AAP activity, from gram-positive microbes. gbiosciences.com Research has also focused on optimizing assay conditions, as factors like pH and substrate concentration can influence the kinetic parameters and potentially lead to substrate inhibition at higher concentrations. d-nb.info

This compound has been investigated as a potential substrate for VanX, a zinc-dependent D-alanyl-D-alanine dipeptidase essential for high-level vancomycin (B549263) resistance in bacteria. nih.govacs.org Studies have explored its use in developing a continuous spectrophotometric assay to monitor VanX activity. nih.gov The hydrolysis of this compound by VanX yields 4-nitroaniline, allowing for the measurement of enzyme kinetics and the screening of potential inhibitors. nih.gov However, there are conflicting reports, with some research suggesting that L-alanine-p-nitroanilide is not a substrate for VanX, indicating the need for careful consideration of experimental conditions and enzyme source. nih.govacs.org

Table 1: Kinetic Parameters of VanX with this compound as a Substrate

| Metal Ion Cofactor | Kₘ (μM) | kₖₐₜ (s⁻¹) |

|---|---|---|

| Zn(II) | 300 - 700 | 0.028 - 0.080 |

| Co(II) | 300 - 700 | 0.028 - 0.080 |

| Fe(II) | 300 - 700 | 0.028 - 0.080 |

| Ni(II) | 300 - 700 | 0.028 - 0.080 |

Data sourced from a study on the continuous assay for VanX activity. nih.gov

This compound and its acetylated form, N-acetyl-L-alanine 4-nitroanilide, are utilized as substrates for Acylamino-acid-releasing enzyme (AARE), also known as acylpeptide hydrolase. oup.comresearchgate.net AARE is a serine protease that exhibits exopeptidase activity, cleaving N-terminally acetylated amino acids from peptides. oup.comresearchgate.net The enzymatic cleavage of these substrates releases 4-nitroaniline, which can be monitored to assay AARE activity. researchgate.net This is particularly relevant in studying the enzyme's role in various physiological processes, including the degradation of oxidized proteins. oup.comtoukastress.jp

Table 2: Examples of AARE Substrates

| Substrate | Abbreviation |

|---|---|

| N-Acetyl-alanine para-nitroanilide | AcAla-pNA |

| N-acetyl-L-alanine-4-nitroanilide | AANA |

This table highlights substrates used in AARE research. researchgate.netresearchgate.net

Application in Assays for VanX (D-alanyl-D-alanine dipeptidase)

Methodological Considerations for Enzyme Activity Assays

Several methodological factors must be considered to ensure the accuracy and reliability of enzyme activity assays using this compound. The choice of buffer, pH, and temperature can significantly impact enzyme kinetics. d-nb.info For instance, the Kₘ value for alanine aminopeptidase with this compound is dependent on the buffer type and increases with pH and temperature. d-nb.info

Substrate concentration is another critical parameter. While higher concentrations may be expected to increase the reaction rate, substrate inhibition has been observed for alanine aminopeptidase at concentrations exceeding a certain threshold, which can vary depending on the species from which the enzyme is derived. d-nb.info

For certain samples, such as urine, a pre-analytical purification step like gel filtration may be necessary to remove interfering substances that could lead to an underestimation of enzyme activity. nih.gov Furthermore, when conducting these assays, it is essential to include appropriate controls, such as blanks without the enzyme or with heat-inactivated enzyme, to account for non-enzymatic hydrolysis of the substrate. The stability of the substrate itself is also a consideration; it is known to degrade under UV light exposure and hydrolyze at warmer temperatures. Finally, for quantitative analysis, the molar extinction coefficient of the released chromophore, p-nitroaniline, is used to calculate the rate of the enzymatic reaction. nih.gov

Spectrophotometric Measurement of 4-nitroaniline Release

The fundamental principle behind the use of this compound in enzymatic assays is the enzymatic hydrolysis of the amide bond, which liberates L-alanine and a yellow chromophore, 4-nitroaniline (p-nitroaniline). nih.gov The release of 4-nitroaniline can be quantitatively monitored in real-time using a spectrophotometer, as its concentration is directly proportional to the enzymatic activity. taylorandfrancis.comworthington-biochem.com

The absorbance of the released 4-nitroaniline is typically measured at a wavelength between 405 nm and 410 nm. taylorandfrancis.comworthington-biochem.com Some studies have also utilized wavelengths of 380 nm or 404 nm. nih.govnhsjs.com The rate of the reaction is determined by recording the increase in absorbance over a specific time period, which can then be used to calculate the enzyme's activity. worthington-biochem.com For precise quantification, the molar extinction coefficient of 4-nitroaniline is used. Reported values include 8,800 M⁻¹·cm⁻¹ at 405 nm and 10,700 M⁻¹ cm⁻¹ at 404 nm. nih.gov This method provides a straightforward and reproducible means to assess the activity of enzymes like alanine aminopeptidase.

Optimization of Assay Conditions (e.g., pH, Buffer, Temperature)

The accuracy and sensitivity of enzymatic assays using this compound are highly dependent on the optimization of several reaction conditions. Key parameters that require careful consideration include pH, buffer composition, and temperature, as these can significantly influence kinetic parameters like the Michaelis constant (Km). d-nb.info

pH and Buffer: The optimal pH for an assay can vary depending on the enzyme source. For instance, in the measurement of urinary alanine aminopeptidase (AAP), a pH of 7.8 in a 50 mmol/L Tris-HCl buffer has been proposed. researchgate.net Another study recommended a triethanolamine (B1662121) buffer at a pH of 7.6 for the same enzyme. d-nb.info It is noteworthy that the apparent pH optimum can shift to a more acidic range depending on the substrate concentration, due to the pH-dependent nature of the Km value. d-nb.info

Temperature: Incubation temperature is another critical factor. Assays are commonly conducted at standardized temperatures such as 25°C or 37°C to ensure reproducibility. worthington-biochem.comd-nb.inforesearchgate.net

Sample Preparation: The presence of interfering substances in biological samples can lead to an underestimation of enzyme activity. For example, in the analysis of urinary AAP, a gel filtration step using materials like Sephadex G50 is necessary to remove inhibitors such as ammonia (B1221849) and certain amino acids prior to the assay. researchgate.netnih.gov

Substrate Concentration Effects and Inhibition Kinetics

While this compound is an effective substrate, its concentration in the assay mixture must be carefully optimized due to the phenomenon of substrate inhibition. d-nb.info Kinetic studies have revealed that high concentrations of this compound can paradoxically inhibit the activity of alanine aminopeptidase. d-nb.info

For human urinary AAP, inhibitory effects are observed at substrate concentrations exceeding approximately 0.8 mmol/L. d-nb.info This inhibition threshold is even lower for AAP from other species, such as rat (0.3 mmol/L) and dog (0.5 mmol/L). d-nb.info This is a critical consideration, as some established methods have used concentrations between 1.7 and 2.0 mmol/L, which could lead to an underestimation of true enzyme activity by as much as 10-20%. d-nb.info

In addition to substrate inhibition, the reaction product, 4-nitroaniline, can act as an uncompetitive dead-end inhibitor. nih.gov Other molecules, including various amino acids like glycine, may also exhibit inhibitory effects on the enzyme. nih.gov

Continuous Assay Development

The properties of this compound make it well-suited for the development of continuous enzymatic assays. nih.gov A continuous assay allows for real-time monitoring of enzyme activity, providing detailed insight into reaction kinetics. nih.gov

An example of this application is the development of a continuous assay for VanX, a D-alanyl-D-alanine dipeptidase involved in vancomycin resistance. nih.gov In this assay, the hydrolysis of L-alanine-p-nitroanilide by VanX is continuously monitored by tracking the formation of p-nitroaniline with a UV-VIS spectrophotometer. nih.gov Such continuous assays are invaluable for detailed kinetic mechanism studies and are highly adaptable for the development of high-throughput screening methods to identify potential enzyme inhibitors. nih.gov

Automated Assay Development and Validation

To meet the demands of clinical diagnostics and large-scale toxicological studies, manual photometric tests using this compound have been successfully adapted into automated formats. researchgate.netnih.gov An automated assay for urinary alanine aminopeptidase (AAP) activity was developed by implementing the photometric method on a dedicated clinical chemistry analyzer. researchgate.netnih.gov

Validation of this automated method demonstrated an excellent correlation with the corresponding manual assay, with a correlation coefficient (r²) of 0.946. researchgate.netnih.gov A critical component of the validation process was the inclusion of a rapid gel filtration step for urine samples to eliminate interfering substances that could otherwise lead to the underestimation of enzyme activity. researchgate.netnih.gov The development of such automated assays provides a user-friendly and robust tool for determining urinary AAP activity in medium- to high-throughput laboratory settings. researchgate.netnih.gov

Enzyme Kinetic Studies with this compound

This compound serves as a key substrate for conducting detailed enzyme kinetic studies, allowing researchers to elucidate the catalytic mechanisms and efficiency of various peptidases.

Determination of Michaelis-Menten Parameters (Km, kcat)

The determination of the Michaelis-Menten parameters, Km (the substrate concentration at half-maximal velocity) and kcat (the turnover number), is fundamental to characterizing an enzyme's catalytic function. These constants are calculated from initial reaction rates measured at varying concentrations of this compound. d-nb.infotandfonline.com The data are then fitted to the Michaelis-Menten equation, often using graphical methods like the Lineweaver-Burk plot or non-linear regression algorithms. d-nb.infotandfonline.com

Table 1: Examples of Michaelis-Menten Parameters Determined Using this compound or Related Substrates

| Enzyme | Substrate | Metal Cofactor / Activator | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Source(s) |

|---|---|---|---|---|---|---|

| VanX | L-alanine-p-nitroanilide | Zn(II), Co(II), Fe(II), Ni(II) | 300 - 700 | 0.028 - 0.080 | 0.04 - 0.27 | nih.gov |

| Leucine (B10760876) Aminopeptidase (PepA) | L-leucine p-nitroanilide | None (degassed buffer) | ~250 | ~2.1 | 8.3 | pnas.org |

| Leucine Aminopeptidase (PepA) | L-leucine p-nitroanilide | 5 mM NaHCO₃ | ~1000 | ~13.6 | 13.6 | pnas.org |

| Human Leukocyte Elastase | N-Succinyl-Ala-Ala-pNA | Not specified | 200 | 34 | 170 |

Analysis of Substrate Inhibition

This compound, while a common substrate for measuring aminopeptidase activity, can also act as an inhibitor of the enzymatic reaction at high concentrations. Kinetic studies have revealed that the hydrolysis of this compound by alanine aminopeptidase can be subject to substrate inhibition, a phenomenon where the reaction rate decreases at supra-optimal substrate concentrations.

Research into the measurement of alanine aminopeptidase in urine from different species has highlighted significant variations in the substrate concentration at which inhibition occurs. d-nb.info For instance, in assays using urine from humans, the reaction is inhibited by this compound concentrations exceeding approximately 0.8 mmol/L. d-nb.info The inhibitory threshold is even lower in animal models, with inhibition observed at concentrations greater than 0.3 mmol/L for rats and 0.5 mmol/L for dogs. d-nb.info These concentrations are notably close to the Michaelis constant (K_m) values for the enzyme in each respective species. d-nb.info

The practical implication of this is that commonly used substrate concentrations in assays, which can range from 1.7 to 2.0 mmol/L, may inadvertently lead to an underestimation of true enzyme activity due to this inhibitory effect. d-nb.info It has been reported that a standard substrate concentration of 1.6 mmol/L can inhibit alanine aminopeptidase by about 10%, with some urine samples showing inhibition as high as 15% to 20%. d-nb.info To mitigate this, assay conditions should be optimized to use substrate concentrations that are non-inhibitory and typically close to the K_m value to ensure accurate kinetic measurements. d-nb.info

| Species | Inhibitory Substrate Concentration of this compound |

| Human | > 0.8 mmol/L |

| Rat | > 0.3 mmol/L |

| Dog | > 0.5 mmol/L |

This table summarizes the substrate concentrations of this compound above which inhibition of alanine aminopeptidase activity is observed in urine samples from different species. d-nb.info

pH Dependence of Enzyme-Catalyzed Hydrolysis

The rate of enzyme-catalyzed hydrolysis of this compound is significantly influenced by the pH of the reaction environment. The optimal pH for this reaction varies depending on the specific enzyme source and the buffer system used in the assay.

Studies have identified a range of optimal pH values for enzymes that utilize this compound as a substrate. For example, a novel metal-dependent enzyme found in rheumatoid synovial fluid that hydrolyzes a related substrate, succinyl-L-alanyl-L-alanine-4-nitroanilide, demonstrates a pH optimum of 8.0. nih.gov For the measurement of alanine aminopeptidase in urine, a pH of 7.6 in a triethanolamine buffer is recommended. d-nb.info It has been observed that the K_m value for this compound increases with rising pH, which can cause a shift in the apparent pH optimum depending on the substrate concentration used. d-nb.info

Different enzymes exhibit distinct pH optima for the hydrolysis of this substrate. E. coli Aminopeptidase N (eAPN) shows maximum activity at a pH of 7.5. mdpi.com An enzymatic assay for alanine aminopeptidase from a commercial source specifies a pH of 7.2 for optimal activity. sigmaaldrich.com In contrast, a leucine aminopeptidase isolated from a Bacillus species, which is also capable of cleaving this compound, functions optimally at a more alkaline pH of 9.0. koreascience.kr Generally, the optimal pH for the hydrolysis of this compound is found within the range of 7.0 to 8.0.

| Enzyme/Source | Recommended/Optimal pH | Buffer System (if specified) |

| Alanine Aminopeptidase (Human Urine) | 7.6 | Triethanolamine |

| Alanine Aminopeptidase (Commercial Assay) | 7.2 | Potassium Phosphate |

| E. coli Aminopeptidase N (eAPN) | 7.5 | Phosphate |

| Leucine Aminopeptidase (Bacillus sp.) | 9.0 | Tris-HCl |

| Metal-dependent enzyme (Rheumatoid Synovial Fluid) | 8.0 | Not specified |

This table presents the optimal pH values for the hydrolysis of this compound by various enzymes from different sources. d-nb.infonih.govmdpi.comsigmaaldrich.comkoreascience.kr

Iv. Mechanistic Insights into Enzyme Substrate Interactions

Elucidation of Enzyme Active Site Characteristics

The active sites of enzymes that hydrolyze L-Alanine 4-nitroanilide, while sharing the function of cleaving the N-terminal alanine (B10760859), exhibit diverse structural characteristics. A common feature among many of these enzymes, such as leukotriene A4 (LTA4) hydrolase and certain aminopeptidases, is the presence of a metal cofactor, often zinc, which is essential for catalysis. researchgate.net The crystal structure of porcine aminopeptidase (B13392206) N (pAPN) bound to the substrate reveals a conserved zinc-binding domain crucial for the hydrolytic process. LTA4 hydrolase, a bifunctional zinc metalloenzyme, possesses an active site situated within a cavity formed at the interface of its three domains. researchgate.netpnas.org

However, the metallic cofactor can vary. For instance, recombinant aminopeptidase N (PepN) from Escherichia coli was found to bind iron, and its activity is inhibited by the addition of zinc. nih.govresearchgate.net In contrast, the aminopeptidase from the malaria parasite Plasmodium falciparum has an essential sulfhydryl group at its active site, which is rapidly modified by metal ions like Hg2+ and Zn2+. nih.gov

Enzymes from different biological sources also show distinct affinities for Ala-pNA. Aminopeptidases from the nematode Panagrellus redivivus exist in soluble and membrane-associated forms, which display significantly different affinities for the substrate, as indicated by their Michaelis-Menten constants (Km). nih.gov The soluble form has a Km of 0.65 mM, indicating a higher affinity than the membrane-bound form, which has a Km of 2.90 mM. nih.gov

| Enzyme | Source | Key Active Site Features | Metal Cofactor | Reference |

| Aminopeptidase N (APN/CD13) | Porcine | Conserved zinc-binding domain; accommodates small, neutral side chains. | Zn2+ | |

| Leukotriene A4 (LTA4) Hydrolase | Human | Active site in a cavity formed by three domains. | Zn2+ | researchgate.netpnas.org |

| Aminopeptidase N (PepN) | Escherichia coli | Monomeric structure. | Fe | nih.govresearchgate.net |

| Aminopeptidase | Plasmodium falciparum | Essential sulfhydryl group. | - | nih.gov |

| Aminopeptidase (Soluble) | Panagrellus redivivus | High substrate affinity (Km = 0.65 mM). | Not specified | nih.gov |

| Aminopeptidase (Membrane-bound) | Panagrellus redivivus | Low substrate affinity (Km = 2.90 mM). | Not specified | nih.gov |

| VanX | Enterococcus faecium | Exhibits saturation kinetics with Ala-pNA. | Zn(II), Co(II), Fe(II), or Ni(II) | nih.gov |

This table summarizes the diverse characteristics of active sites in several enzymes known to hydrolyze this compound.

Role of the 4-nitrophenyl Group in Enzymatic Cleavage

The 4-nitrophenyl group (also known as p-nitrophenyl) is not merely a structural component but plays a critical functional role in the utility of this compound as a substrate. Its primary function is to act as a chromogenic leaving group. chemimpex.com The enzymatic cleavage of the amide bond between the L-alanine residue and the 4-nitroaniline (B120555) moiety releases the product 4-nitroaniline (p-nitroaniline). nih.gov

This released p-nitroaniline is a yellow-colored compound that can be readily detected and quantified using spectrophotometry. nhsjs.com The increase in absorbance, typically measured at a wavelength of 405 nm or 410 nm, is directly proportional to the amount of p-nitroaniline produced and thus corresponds to the rate of the enzymatic reaction. nih.govnih.govkoreascience.kr This property allows for a continuous and straightforward assay to monitor enzyme kinetics. nih.gov For example, the formation of p-nitroaniline during the hydrolysis of Ala-pNA by the VanX dipeptidase can be monitored continuously, with the product having a molar extinction coefficient (ε) of 10,700 M⁻¹ cm⁻¹ at 404 nm. nih.gov

Furthermore, the presence of the electron-withdrawing nitro group on the aniline (B41778) ring influences the electronic properties of the substrate molecule, creating a conjugated system that is fundamental to its distinctive spectroscopic characteristics. This electronic feature also affects the stability of the amide bond; conjugation can increase the energy required to break the bond compared to non-conjugated systems. nhsjs.com

Influence of Metallic Cations and Complexing Agents on Hydrolysis

The hydrolysis of this compound is significantly influenced by the presence of metallic cations and complexing agents, as many of the aminopeptidases that process it are metalloenzymes. nih.gov The effect of these agents can be either activating or inhibitory, depending on the specific enzyme and the ion .

For many aminopeptidases, hydrolysis is facilitated by divalent metal ions, such as Zn2+, which are often integral to the active site. nih.gov However, the response to different metal ions varies widely. Studies on aminopeptidase N (eAPN) from E. coli showed that ions like Co2+, Ni2+, Cu2+, and Mg2+ act as activators of the enzyme. mdpi.com In the same study, Cu2+ demonstrated a dual role, acting as an activator at low concentrations and an inhibitor at concentrations above 500 μM. mdpi.com Conversely, Zn2+ exhibited a slight inhibitory effect on eAPN. mdpi.com A separate study on recombinant E. coli PepN confirmed that the addition of Zn(II) inhibits catalytic activity, while iron has little to no effect. nih.gov

The enzyme VanX, which is involved in vancomycin (B549263) resistance, can utilize several different metal ions, including Zn(II), Co(II), Fe(II), and Ni(II), to catalyze the hydrolysis of Ala-pNA. nih.gov In contrast, an aryl acylamidase from Bacillus sphaericus was inhibited by several metal ions, and a specific requirement for a divalent metal ion for its activity could not be established. nih.gov The aminopeptidase from P. falciparum is strongly inhibited by Hg2+ and Zn2+, which modify an essential sulfhydryl group in the active site. nih.gov

| Enzyme | Cation/Agent | Observed Effect | Reference |

| Aminopeptidase N (eAPN) | Co2+, Ni2+, Mg2+ | Activation | mdpi.com |

| Cu2+ (< 500 μM) | Activation | mdpi.com | |

| Cu2+ (> 500 μM) | Inhibition | mdpi.com | |

| Zn2+ | Slight Inhibition | mdpi.com | |

| Aminopeptidase N (PepN) | Zn(II) | Inhibition | nih.gov |

| Fe | Slight decrease or no change | nih.gov | |

| Aminopeptidase | Hg2+, Zn2+ | Inhibition | nih.gov |

| Aryl Acylamidase | Various metal ions | Inhibition | nih.gov |

| VanX | Zn(II), Co(II), Fe(II), Ni(II) | Required for catalysis | nih.gov |

This table presents the varied effects of different metallic cations on the enzymatic hydrolysis of this compound by several enzymes.

Structural Requirements for Substrate Recognition

The specific recognition and cleavage of this compound are dictated by precise structural requirements imposed by the enzyme's active site. The L-alanine residue itself is a critical determinant for binding and specificity. For enzymes like aminopeptidase N (CD13), the active site is tailored to accommodate small, neutral amino acid side chains, making alanine an ideal fit.

The importance of the amino acid residue is highlighted by studies comparing the hydrolysis rates of different aminoacyl-p-nitroanilides. For E. coli aminopeptidase N (eAPN), the highest catalytic efficiency (kcat/KM) was observed with L-Ala-p-nitroanilide, indicating it is the preferred substrate among those tested. mdpi.com In contrast, an aminopeptidase isolated from cabbage leaves preferentially hydrolyzes substrates with aromatic side chains, such as phenylalanine and leucine (B10760876), and shows very little activity towards Ala-pNA. znaturforsch.com Similarly, another enzyme was found to rapidly hydrolyze L-Leucine p-nitroanilide while showing significantly less activity with other substrates. koreascience.kr

Stereospecificity is another crucial requirement. The enzyme's active site is sensitive to the N-terminal structure, and the L-configuration of the alanine residue is essential for proper binding and catalysis. nih.gov For instance, the substitution of an L-amino acid with its D-enantiomer at the N-terminus can severely hinder or prevent enzymatic digestion. nih.gov Furthermore, modifications to the N-terminus, such as the addition of an acetyl group (as in Acetyl-L-alanine 4-nitroanilide), can alter substrate recognition, making the compound a less specific substrate for aminopeptidases.

| Substrate | Enzyme | Relative Activity/Efficiency | Reference |

| L-Ala-p-nitroanilide | eAPN (E. coli) | Highest catalytic efficiency | mdpi.com |

| L-Arg-p-nitroanilide | eAPN (E. coli) | Second highest efficiency | mdpi.com |

| L-Pro-p-nitroanilide | eAPN (E. coli) | Lowest catalytic efficiency | mdpi.com |

| L-Ala-p-nitroanilide | Cabbage Aminopeptidase | Little to no activity | znaturforsch.com |

| L-Phe-p-nitroanilide | Cabbage Aminopeptidase | Preferred substrate | znaturforsch.com |

| L-Leu-p-nitroanilide | Cabbage Aminopeptidase | Preferred substrate | znaturforsch.com |

This table illustrates the substrate specificity of different aminopeptidases by comparing their activity towards various aminoacyl-p-nitroanilide substrates.

Computational Modeling of Enzyme-Substrate Binding

Computational modeling has become an indispensable tool for gaining deeper mechanistic insights into the binding of substrates like this compound to enzyme active sites. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) provide a molecular-level view of the interactions that govern substrate recognition and catalysis. acs.org

Computational approaches have been used to characterize the three-dimensional structure of this compound, revealing the influence of intramolecular hydrogen bonding on its preferred conformations. Docking studies can predict the binding mode of the substrate within the enzyme's active site. acs.org For example, computational docking has been employed to understand how various ester substrates bind to the cysteine protease papain. acs.org These models can help identify key amino acid residues in the active site that form hydrogen bonds or other non-covalent interactions with the substrate, stabilizing the enzyme-substrate complex.

More advanced methods like MD simulations and QM/MM calculations can elucidate the entire reaction pathway. acs.org These simulations can model the dynamic process of the substrate binding, the chemical steps of amide bond cleavage, and the release of the products. A study on the papain-catalyzed hydrolysis of a different nitroanilide substrate, N-Acetyl-Phe-Gly 4-nitroanilide, used such methods to map the reaction pathway and its associated free energy profile. acs.org Similar computational studies on enzymes that cleave Ala-pNA, such as LTA4 hydrolase, have helped to determine the binding mode of substrates and have guided the design of selective inhibitors. pnas.org Software like Rosetta is used to calculate the relative energies of substrate docking, providing predictions of substrate preference that correlate well with experimental results. acs.org

V. Applications of L Alanine 4 Nitroanilide in Drug Discovery and Development

Screening for Protease and Peptidase Inhibitorschemimpex.comgbiosciences.com

The search for novel protease and peptidase inhibitors is a cornerstone of drug discovery, targeting enzymes implicated in a wide range of diseases, from microbial infections to cancer. L-Alanine 4-nitroanilide serves as a reliable substrate for identifying and characterizing inhibitors of specific aminopeptidases. chemimpex.comresearchgate.net

High-throughput screening (HTS) allows for the rapid testing of thousands of potential drug candidates. The simple, colorimetric nature of the assay using this compound makes it highly amenable to HTS formats. nih.gov

Automated Assays: Manual photometric tests using this compound have been successfully adapted for automated systems. For instance, an automated assay for measuring urinary alanine (B10760859) aminopeptidase (B13392206) (AAP) activity showed an excellent correlation with the manual method (r²=0.946), demonstrating its reliability for large-scale clinical and toxicological studies.

Continuous Monitoring: The reaction enables the continuous monitoring of enzyme activity. nih.gov This is crucial in HTS for studying enzyme kinetics and inhibitor mechanisms. A continuous assay was developed for VanX, a D-alanyl-D-alanine dipeptidase that confers vancomycin (B549263) resistance in bacteria. nih.gov This assay, utilizing this compound, facilitates the high-throughput screening for novel antibiotics that can overcome this resistance mechanism. nih.gov

Once potential inhibitors are identified through screening, this compound is used to quantify their potency and determine their mechanism of action. By measuring the rate of 4-nitroaniline (B120555) production in the presence of varying concentrations of an inhibitor, researchers can calculate key parameters that define the inhibitor's efficacy.

Kinetic Parameters: Key inhibition constants, such as the inhibition constant (Ki), are determined through these assays. For example, in the study of VanX, the phosphonate (B1237965) inhibitor O-[(1S)-aminoethylhydroxyphosphinyl]-D-lactic acid was evaluated using L-alanine-p-nitroanilide as the substrate, yielding a Ki of 400 µM. nih.gov Such kinetic data is fundamental for comparing the potency of different inhibitors and guiding lead optimization.

The table below shows kinetic parameters for various metal-containing VanX enzymes with this compound as the substrate, illustrating the compound's utility in detailed enzymatic characterization.

| Enzyme | K_m (µM) | k_cat_ (s⁻¹) | Source |

| Zn(II)-containing VanX | 300 - 700 | 0.028 - 0.080 | nih.gov |

| Co(II)-containing VanX | 300 - 700 | 0.028 - 0.080 | nih.gov |

| Fe(II)-containing VanX | 300 - 700 | 0.028 - 0.080 | nih.gov |

| Ni(II)-containing VanX | 300 - 700 | 0.028 - 0.080 | nih.gov |

High-Throughput Screening Methodologies

Design and Evaluation of Prodrugs Activated by Specific Enzymesmoleculardepot.com

Prodrugs are inactive compounds that are converted into active drugs within the body, often by specific enzymes. This strategy can improve drug delivery to target tissues and reduce side effects. The principle of specific enzymatic cleavage, so evident in assays using this compound, is also applied to prodrug design.

A study focused on a novel pro-oxidant anticancer prodrug, (4-[(nitrooxy)methyl]phenyl-N-acetyl-L-alaninate or NPAA), highlights this application. researchgate.net This prodrug was designed to be activated by the Acylamino-Acid-Releasing Enzyme (AARE), which is overexpressed in some tumors. The design of NPAA was inspired by N-acetyl-L-alanine-4-nitroanilide (AANA), a known specific substrate for AARE. researchgate.net The goal was for tumor-specific AARE to cleave the prodrug, releasing a cytotoxic agent (a quinone methide intermediate) that selectively induces apoptosis in cancer cells. researchgate.net This approach demonstrates how the known substrate specificity of an enzyme, often characterized using compounds like AANA, can be exploited to design highly targeted cancer therapies. researchgate.netnih.gov

Role in Pharmaceutical Development and Drug Formulationbenchchem.com

Beyond the initial discovery phase, this compound and its derivatives play a role in the broader context of pharmaceutical development and formulation. chemimpex.com

Chemical Intermediate: The compound can serve as a starting material or intermediate in the synthesis of more complex peptide-based therapeutic agents. chemimpex.com Its structure provides a convenient building block for creating peptide derivatives. chemimpex.com

Formulation Testing: It is utilized in formulation and testing procedures, where it can act as a marker for the activity of specific enzymes that might affect the stability or release of a drug from its formulation. chemimpex.com

Model Compound: this compound hydrochloride also serves as a model compound for studying the behavior of amino acid derivatives, providing valuable insights into protein interactions and enzyme mechanisms that are critical for drug design. chemimpex.com

Investigating Structure-Activity Relationships in Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a potent and selective drug. This involves systematically modifying the chemical structure of a compound and measuring the effect of these changes on its biological activity. Assays using this compound provide the quantitative data needed for these studies.

An example can be seen in the study of protease inhibitors for HIV-2. nih.gov While not directly using this compound, the principle is identical. Researchers create mutants of the HIV-2 protease with specific amino acid substitutions and then test the susceptibility of these mutant enzymes to various protease inhibitors. nih.gov The activity is measured using a sensitive assay, often involving a chromogenic substrate. This allows for the construction of a detailed SAR profile, showing how changes in the enzyme's structure (due to mutation) affect the efficacy of different drugs.

The table below, derived from data on HIV-2 protease inhibitor resistance, illustrates how genotypic changes (structure) impact drug efficacy (activity), a key aspect of SAR studies. nih.gov

| HIV-2 Protease Mutant | Protease Inhibitor | Fold Increase in EC₅₀ (Resistance) | Source |

| V47A | Lopinavir | 6.3 | nih.gov |

| I54M | Darunavir | 6.2 | nih.gov |

| I54M | Lopinavir | 2.7 | nih.gov |

| L90M | Saquinavir | 3.6 | nih.gov |

| I54M + I84V + L90M | Darunavir | 31.0 | nih.gov |

| I54M + I84V + L90M | Saquinavir | 10.0 | nih.gov |

| I54M + I84V + L90M | Lopinavir | 3.8 | nih.gov |

By providing a consistent and reproducible method to measure enzyme activity, this compound and related substrates are indispensable tools for generating the data needed to establish these critical structure-activity relationships, ultimately guiding the design of more effective drugs. nih.gov

Vi. L Alanine 4 Nitroanilide in Analytical and Diagnostic Applications

Use in Chromatographic Techniques for Amino Acid and Peptide Analysis

L-Alanine 4-nitroanilide serves as a reagent in various chromatographic methods aimed at the separation and analysis of amino acids and peptides. chemimpex.com Its primary role is not as a direct analyte but as a component in derivatization or as a substrate in coupled enzymatic assays that are then analyzed chromatographically.

In reverse-phase high-performance liquid chromatography (HPLC), the hydrophobicity of the nitroanilide group can be utilized to influence the retention times of amino acid derivatives, aiding in their separation and quantification. While reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are more commonly used for direct derivatization and chiral resolution of amino acids, the principles of using such nitrophenyl compounds are central to these analytical strategies. springernature.com

Furthermore, enzymatic assays using this compound can be coupled with HPLC-MS (Mass Spectrometry) systems. This advanced approach allows for the highly sensitive and specific quantification of the cleavage products, L-alanine and 4-nitroaniline (B120555), enhancing the accuracy and robustness of the data compared to spectrophotometric methods alone.

Diagnostic Testing for Enzyme Functions in Biological Fluids

The cleavage of this compound is catalyzed by specific aminopeptidases, making it an excellent substrate for measuring the function of these enzymes in various biological fluids like urine and serum. nih.govsigmaaldrich.com

Detection of Alanine (B10760859) Aminopeptidase (B13392206) as a Biomarker

This compound is most prominently used as a substrate for detecting the activity of Alanine Aminopeptidase (AAP), also known as CD13. nih.gov AAP is an enzyme located on the cell surface, particularly abundant on the brush border of proximal renal tubules and in the cell envelope of Gram-negative bacteria. nih.govmerckmillipore.com The enzymatic hydrolysis of this compound by AAP releases p-nitroaniline, which produces a yellow color. merckmillipore.com This color change forms the basis of a simple and effective test for AAP activity. merckmillipore.com The measurement of AAP activity in urine is considered a valuable tool for early diagnosis in the initial stages of certain diseases. researchgate.net

The specificity of this reaction allows for its application in microbiology to differentiate between Gram-negative and Gram-positive bacteria, as significant AAP activity is found almost exclusively in Gram-negative microorganisms. merckmillipore.comgbiosciences.com

Assessment of Renal Tubular Damage and Nephrotoxicity

Urinary enzymes, particularly those from the brush border of the proximal tubules, are considered reliable biomarkers for early detection of kidney damage (nephrotoxicity). nih.govresearchgate.netnews-medical.net Alanine Aminopeptidase (AAP) is one of the most significant of these enzymes. nih.govnews-medical.net Since AAP is abundantly present in the proximal tubules, damage to these tubules caused by toxins, medications (like immunosuppressants or certain antibiotics), or disease leads to the release of the enzyme into the urine. nih.gov

An increase in urinary AAP activity, as measured by the rate of this compound hydrolysis, can indicate acute renal tubular damage before other standard markers of kidney function, such as serum creatinine, show any changes. nih.govnews-medical.net This makes the assay a sensitive and early indicator for monitoring kidney health during treatment with potentially nephrotoxic drugs or in the context of systemic diseases affecting the kidneys. nih.govresearchgate.net

Development of Quantitative Measurement Methods

The reaction of AAP with this compound has been adapted for various quantitative measurement methods, ranging from manual assays to high-throughput automated systems. researchgate.net The development of these methods focuses on optimizing conditions to ensure accuracy, precision, and user-friendliness for clinical and research laboratories. nih.govresearchgate.net

A key challenge in urine sample analysis is the presence of interfering substances like ammonia (B1221849) and certain amino acids, which can inhibit the enzyme and lead to an underestimation of AAP activity. nih.govresearchgate.net To address this, a gel filtration step (e.g., using Sephadex G50) is often necessary before analysis to remove these inhibitors. nih.govresearchgate.net

Photometric and HPLC-Based Quantification of Cleavage Products

The quantification of AAP activity using this compound relies on measuring the cleavage product, p-nitroaniline.

Photometric Quantification: This is the most common method, where the rate of p-nitroaniline release is monitored by measuring the increase in absorbance of light at a specific wavelength. oatext.com The catalytic concentration of the enzyme is directly proportional to this change in absorbance. nih.govjscimedcentral.com This technique forms the basis for both manual and automated clinical chemistry assays. nih.govresearchgate.net A study comparing a newly developed automated assay with a manual photometric method showed an excellent correlation (r²=0.946), validating its reliability for high-throughput applications. nih.govresearchgate.net

Table 1: Parameters for Photometric AAP Assay

| Parameter | Recommended Condition | Source |

| Substrate | L-alanine-4-nitroanilide | nih.govoatext.com |

| Wavelength | 405 nm | nih.govoatext.comoup.com |

| Buffer (Optimized) | 70 mmol/L Triethanolamine (B1662121), pH 7.6 | researchgate.net |

| Buffer (Alternative) | 50 mmol/L Tris-HCl, pH 7.8 | researchgate.net |

| Incubation Temperature | 25°C or 37°C | researchgate.net |

HPLC-Based Quantification: High-Performance Liquid Chromatography (HPLC) offers a more specific and robust method for quantifying p-nitroaniline. rsc.org An HPLC method can separate the p-nitroaniline product from other substances in the sample matrix that might interfere with photometric readings. rsc.org A developed HPLC method using a standard UV-vis detector demonstrated excellent linearity and a low limit of detection for p-nitroaniline, making it suitable for precise quantification of enzyme activity. rsc.org This approach is particularly valuable when high accuracy and specificity are required, such as in research settings or for validating other assay types. rsc.org

Table 2: Comparison of Quantification Methods for p-nitroaniline

| Feature | Photometric Method | HPLC Method |

| Principle | Measures absorbance of light by p-nitroaniline at 405 nm. nih.govoatext.com | Physically separates p-nitroaniline from other components before detection. rsc.org |

| Speed | Fast, suitable for real-time and high-throughput analysis. researchgate.net | Slower, with analysis times per sample (e.g., ~8 minutes). rsc.org |

| Specificity | Susceptible to interference from other substances in the sample matrix. rsc.org | High specificity, resolves p-nitroaniline from interfering compounds. rsc.org |

| Application | Routine clinical diagnostics, automated assays. nih.govresearchgate.net | Research, method validation, analysis of complex samples. rsc.org |

Vii. L Alanine 4 Nitroanilide As a Model Compound and in Biotechnological Research

Model Compound for Studying Amino Acid Derivatives

L-Alanine 4-nitroanilide serves as an important model compound for the investigation of amino acid derivatives. chemimpex.com Its structure, featuring an L-alanine residue linked to a 4-nitroaniline (B120555) moiety via an amide bond, provides a simplified system for studying the properties and interactions of modified amino acids. Researchers utilize it to understand how modifications to the basic amino acid structure influence biochemical behavior and interactions with other molecules. chemimpex.com The presence of the nitro group on the aniline (B41778) ring creates a distinct spectroscopic signature, which is fundamental to its application as a chromogenic substrate. This allows for straightforward analysis in studies involving amino acid derivatives.

Insights into Protein Interactions and Enzyme Mechanisms

The use of this compound has provided significant insights into protein interactions and the mechanisms of enzyme action. chemimpex.com As a substrate for specific proteases, particularly aminopeptidases, its hydrolysis can be monitored to study enzyme kinetics and specificity. chemimpex.com The alanine (B10760859) residue is crucial for binding to the active site of enzymes like alanine aminopeptidase (B13392206) (AAP), which favors small, neutral side chains.

Key research findings include:

Enzyme Specificity: Studies have shown that substituting the alanine residue with bulkier amino acids, such as lysine (B10760008) or arginine, alters the substrate's specificity, directing it towards other types of proteases. This highlights the precise molecular recognition required for enzyme-substrate interactions.

Inhibitor Studies: The use of inhibitors, such as Bestatin, in conjunction with this compound has helped to confirm its role in enzymatic assays. For instance, Bestatin has been shown to reduce the hydrolysis of this substrate by 80% in neutrophils, validating its use for measuring the activity of the CD13/APN enzyme.

Kinetic Parameters: Research on enzymes like VanX, which is involved in bacterial resistance, has utilized this compound to develop continuous assays for its activity. These studies have revealed important kinetic parameters that can aid in the high-throughput screening for potential inhibitors.

Table 1: Research Findings on Protein Interactions and Enzyme Mechanisms

| Research Area | Finding | Implication |

|---|---|---|

| Enzyme Specificity | Substitution of the alanine residue with bulkier amino acids shifts specificity to other proteases. | Demonstrates the importance of the substrate's side chain in enzyme recognition. |

| Inhibitor Studies | Bestatin, a CD13 inhibitor, significantly reduces the hydrolysis of this compound. | Confirms the substrate's utility in specific enzyme activity assays. |

| Kinetic Analysis | Used to develop a continuous assay for the VanX enzyme, revealing key kinetic parameters. | Facilitates high-throughput screening for new enzyme inhibitors. |

Application in the Synthesis of Peptide-Based Compounds

This compound is a valuable reagent in the synthesis of peptide-based compounds and derivatives. chemimpex.com Its application in this area contributes to advancements in biotechnology and the development of novel biomaterials. chemimpex.com The development of the compound itself was aided by progress in peptide synthesis techniques, particularly the use of coupling agents. It can be used as a starting material or an intermediate in the construction of more complex peptide chains, where the 4-nitroanilide group can serve as a useful analytical handle during synthesis and purification steps.

Screening for Novel Proteolytic Enzymes in Biotechnology

A primary application of this compound is in the screening for and characterization of new proteolytic enzymes. chemimpex.com Because it acts as a specific substrate for L-alanine aminopeptidase, an enzyme found in the cell walls of many bacteria, it is widely used in biochemical assays to detect and measure this enzymatic activity. biosynth.comgbiosciences.com

The process involves the enzymatic cleavage of the amide bond in this compound, which releases L-alanine and the yellow-colored compound 4-nitroaniline. The intensity of the yellow color, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. This chromogenic property makes it an ideal substrate for high-throughput screening assays aimed at discovering novel proteases from various biological sources. Test strips containing the substrate are often incubated with bacterial colonies, and a resulting color change indicates the presence of the target enzyme.

Optimization of Enzyme Production and Activity

This compound is instrumental in optimizing both the production and activity of enzymes. In a notable application, a photometric test using this substrate was adapted to create an automated assay for measuring urinary alanine aminopeptidase (AAP) activity. researchgate.net This development allows for more efficient and high-throughput analysis in clinical diagnostics and toxicological studies. researchgate.net

The optimization process often involves:

Defining Optimal Assay Conditions: Research has focused on determining the ideal buffer, pH, and substrate concentrations for maximal enzyme activity. For example, an optimized kinetic test for urinary AAP proposed using a 50 mmol/L Tris-HCl buffer at pH 7.8 with a 2 mmol/L concentration of L-alanine-4-nitroanilide. researchgate.net

Improving Assay Reliability: To ensure accurate measurements, pre-analytical steps like gel filtration of samples may be necessary to remove interfering substances that could inhibit the enzyme and lead to an underestimation of its activity. researchgate.net

Validating Automated Methods: The automated assays developed using this compound have shown excellent correlation with manual methods, confirming their reliability for routine use. researchgate.net

Table 2: Parameters for Optimized AAP Assay

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Buffer | 50 mmol/L Tris-HCl | researchgate.net |

| pH | 7.8 | researchgate.net |

| Substrate Concentration | 2 mmol/L | researchgate.net |

| Sample Pre-treatment | Gel filtration (e.g., Sephadex G50) | researchgate.net |

Viii. Future Directions and Emerging Research Areas

Development of Advanced L-Alanine 4-nitroanilide Analogs for Specific Applications

The core structure of this compound lends itself to chemical modification, enabling the development of advanced analogs with tailored properties. Research in this area aims to create substrates with improved specificity for target enzymes, enhanced solubility, or different reporter molecules for varied detection methods. chemimpex.comchemimpex.com The synthesis of such analogs is a key strategy for refining enzyme assays and expanding their applicability. chemimpex.com

One approach involves altering the amino acid residue to target different peptidases. For instance, while the alanine (B10760859) residue is a substrate for aminopeptidases, other amino acids can be substituted to create substrates for a wide array of other proteolytic enzymes. chemimpex.com Another strategy involves modifying the N-terminus of the alanine, such as in N-Acetyl-L-alanine 4-nitroanilide, which serves as a substrate for acylaminoacyl peptidases. chemimpex.comusbio.net These enzymes are implicated in the degradation of amyloid peptides, suggesting a potential application for these analogs in neurodegenerative disease research. usbio.net

Furthermore, researchers are developing more complex peptide sequences ending with a p-nitroanilide group, such as MeOSuc-AAPV-pNA, to create highly specific substrates for enzymes like elastase. scbt.com The synthesis of these analogs can be challenging due to the low nucleophilicity of the p-nitroaniline amino group. jst.go.jp To overcome this, novel synthesis methods, including solid-phase techniques and the use of different activating agents, are being explored to improve yields and make these valuable research tools more accessible. jst.go.jpbeilstein-journals.org Another innovative approach combines the chromogenic p-nitroanilide unit with a fluorogenic reporter like 7-amino-4-methylcoumarin (B1665955) (AMC) in a single molecular probe, allowing for dual detection modalities. mdpi.com

| Analog/Derivative | Modification | Specific Application/Target Enzyme | Reference(s) |

| N-Acetyl-L-alanine 4-nitroanilide | Acetyl group added to the N-terminus | Substrate for acylaminoacyl peptidases (APH) | chemimpex.comusbio.net |

| N-succinyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide | Peptide chain extension | Used as an antigen mimic for antibody production | nih.gov |

| MeOSuc-AAPV-pNA | Extended peptide sequence with a methoxy-succinyl group | Chromogenic substrate for elastase | scbt.com |

| Aminoacyl p-nitroanilides (general) | Variation of the amino acid residue | Creating substrates for a wide range of proteases | jst.go.jpbeilstein-journals.org |

| Dual-reporter probes | Linking p-nitroanilide and a fluorophore (e.g., AMC) via a spacer | Detecting multiple enzyme activities (e.g., α-chymotrypsin, nattokinase) with both absorbance and fluorescence | mdpi.com |

Integration with Novel Analytical Technologies

While spectrophotometry remains the standard method for detecting the p-nitroaniline product of enzymatic cleavage, integrating this compound and its analogs with more advanced analytical technologies is a significant area of growth. nih.gov These new approaches aim to enhance sensitivity, specificity, and throughput, overcoming the limitations of conventional assays. rsc.org

High-throughput screening (HTS) is one such area. Automated systems have been developed for assays like the measurement of urinary alanine aminopeptidase (B13392206), demonstrating excellent correlation with manual methods and enabling more efficient toxicological studies and clinical diagnostics.

A particularly promising development is the use of chromogenic substrates in conjunction with mass spectrometry. One such technique, Enzyme-Amplified Signal Enhancement ToF (EASE-ToF), uses the enzymatic reaction to generate a precipitate on a surface, which is then detected by Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). nih.gov This method offers high molecular specificity and the potential for multiplexed detection of different biomolecules, moving beyond the optical limitations of traditional chromogenic assays. nih.gov

Furthermore, High-Performance Liquid Chromatography (HPLC) methods are being developed to quantify the p-nitroaniline product. rsc.org This approach provides greater specificity compared to spectrophotometry, as it can separate the product from other interfering substances in a complex sample matrix. A validated HPLC method demonstrated excellent linearity and a low limit of detection, making it suitable for a variety of laboratory settings, including those with limited resources. rsc.org

| Technology | Principle | Advantage over Conventional Spectrophotometry | Reference(s) |

| Automated High-Throughput Screening (HTS) | Robotic automation of liquid handling and plate reading for enzyme assays. | Increased efficiency and throughput for large-scale studies (e.g., toxicology, clinical diagnostics). | |

| Surface Mass Spectrometry (EASE-ToF) | Enzyme-generated precipitate is detected by ToF-SIMS. | High molecular specificity, potential for multiplexing, circumvents limitations of optical detection. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation and quantification of the p-nitroaniline product. | Enhanced specificity by separating the product from interfering matrix components; high accuracy and precision. | rsc.org |

Expansion of Diagnostic Utility